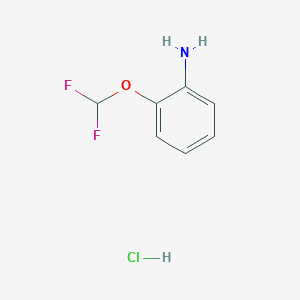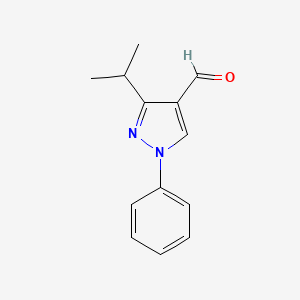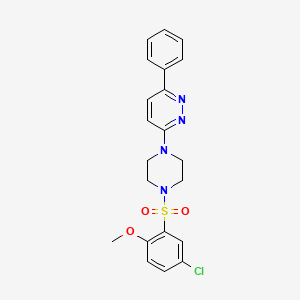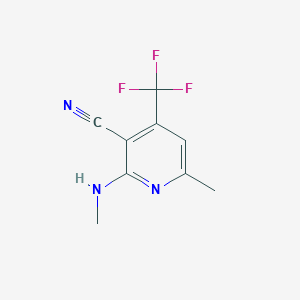
2-(Difluoromethoxy)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-(Difluoromethoxy)aniline” is represented by the formula C7H7F2NO . It has an average mass of 159.133 Da and a monoisotopic mass of 159.049576 Da .Physical And Chemical Properties Analysis
The boiling point of “2-(Difluoromethoxy)aniline” is 205 °C . It has a density of 1.272 g/mL at 25 °C . The refractive index is n20/D 1.505 (lit.) .Applications De Recherche Scientifique
1. Applications in Organic Chemistry and Synthesis
2-(Difluoromethoxy)aniline hydrochloride plays a significant role in organic chemistry, particularly in reactions involving arylhydrazine hydrochlorides and anilines. Hofmann, Jasch, and Heinrich (2014) demonstrated its use in biphasic radical arylation reactions with dioxygen from air as an oxidant. This process leads to the production of substituted 2-aminobiphenyls, showcasing its utility in synthesizing complex organic compounds (Hofmann, Jasch, & Heinrich, 2014).
2. Environmental Implications
Research by Valentovic et al. (1992) studied the toxicity of 2-haloanilines, including this compound, on renal and hepatic function in rats. This research is crucial for understanding the environmental and health implications of using such compounds (Valentovic et al., 1992).
3. Corrosion Inhibition
Farsak, Keleş, and Keleş (2015) explored the use of 2-(phenylthio)aniline derivatives, which are structurally related to this compound, as corrosion inhibitors for low carbon steel in acidic environments. This highlights the potential of related aniline compounds in industrial applications (Farsak, Keleş, & Keleş, 2015).
4. Materials Science and Engineering
Research on aniline and its derivatives, including this compound, has contributed to the development of materials like polyaniline and polypyrrole. Blinova et al. (2007) investigated the oxidation processes and properties of these materials, which are vital in the field of conductive polymers (Blinova et al., 2007).
5. Pharmaceutical Research
Zafrani et al. (2017) studied the properties of the difluoromethyl group, as found in this compound, in the context of drug design. Their research provides insights into how such groups function as hydrogen bond donors, which is significant for developing new pharmaceuticals (Zafrani et al., 2017).
Safety and Hazards
“2-(Difluoromethoxy)aniline” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic in contact with skin (H311), causes skin irritation (H315), causes serious eye irritation (H319), and is harmful if swallowed or if inhaled (H302 + H332) . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this compound .
Propriétés
IUPAC Name |
2-(difluoromethoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO.ClH/c8-7(9)11-6-4-2-1-3-5(6)10;/h1-4,7H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHJKPVPKWVVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Ethoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2774142.png)

![N-[[4-(3-chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2774144.png)
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine](/img/structure/B2774148.png)


![{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride](/img/no-structure.png)



![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2774162.png)
![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2774164.png)
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2774165.png)